3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-8-4-5-11(7-12(8)18)21-16(22)15-14(19)13-9(2)6-10(3)20-17(13)23-15/h4-7H,19H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVXXNMGMLVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, with the CAS number 332949-92-5, is a compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 345.85 g/mol. Key physical properties include:
- Boiling Point : 464.3 ± 45.0 °C (predicted)
- Density : 1.393 ± 0.06 g/cm³ (predicted)
- pKa : 11.17 ± 0.70 (predicted) .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, compounds from the thieno[2,3-b]pyridine class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.
A study evaluating various derivatives found that certain analogs exhibited potent COX-2 inhibitory activity with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib . Table 1 summarizes the IC50 values for selected compounds:
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.05 ± 0.02 | COX-1 |
Anticancer Activity
Research has also indicated that thieno[2,3-b]pyridine derivatives may possess anticancer properties. A study involving various substituted pyrimidine derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
In vitro assays showed that these compounds could induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins . Further investigations are necessary to elucidate the specific pathways involved.
Case Studies
- In Vivo Anti-inflammatory Study : A study conducted on rats using carrageenan-induced paw edema models demonstrated that thieno[2,3-b]pyridine derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs .
- Antitumor Efficacy : In a separate investigation involving xenograft models of human tumors, treatment with a related thieno[2,3-b]pyridine derivative resulted in marked tumor size reduction and improved survival rates among treated subjects compared to untreated controls .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thieno[2,3-b]pyridine derivatives. Modifications at specific positions on the thieno ring system have been correlated with enhanced biological activity:
- Electron-donating groups at position 2 have been shown to increase COX-2 inhibition.
- The presence of halogen substituents enhances lipophilicity and cellular uptake.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-b]pyridine compounds, including 3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have demonstrated significant antibacterial properties. A study highlighted that compounds synthesized through reactions involving this structure showed potent activity against various bacterial strains, including Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 65a | E. coli | 13 ± 2 |
| 65b | E. coli | 15 ± 2 |
These findings underscore the potential of this compound as a lead structure for developing new antibacterial agents.
Cancer Treatment
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Studies on related thieno[2,3-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of specific substituents can enhance its selectivity and efficacy against cancer cells.
Organic Electronics
The unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic electronics. Research has demonstrated that these compounds can be utilized as n-type semiconductors in organic field-effect transistors (OFETs). Their ability to form stable thin films and exhibit charge transport capabilities is crucial for developing efficient electronic devices .
Photovoltaics
In the field of photovoltaics, compounds like this compound are being explored as components in organic solar cells. Their light absorption characteristics and energy level alignment with other materials can enhance the efficiency of solar energy conversion .
Case Studies
- Antibacterial Screening : A series of synthesized thieno[2,3-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The study revealed that modifications to the amino group significantly impacted antibacterial activity, with certain derivatives exhibiting MIC values as low as 6.25 mg/mL against resistant strains .
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that specific modifications to the thieno[2,3-b]pyridine structure led to increased cytotoxicity compared to standard treatments. The compound's mechanism involved disrupting cellular signaling pathways critical for tumor growth .
Chemical Reactions Analysis
General Chemical Reactions
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative, containing both amide and heterocyclic functionalities, and can undergo several chemical reactions typical of amides and heterocycles. Reactions are often monitored using spectroscopic techniques to confirm product formation and purity, and reaction conditions such as temperature, time, and concentration are optimized for maximum yield.
Reactions with Hypochlorite
Research indicates that 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo noncatalyzed, regio- and stereoselective hypochlorite oxidation . Depending on the nature of the solvents used, the oxidation proceeds by different mechanistic pathways, leading to different products .
Oxidative Dimerization
When 3-aminothieno[2,3-b]pyridine-2-carboxamides are reacted with aqueous sodium hypochlorite (NaOCl), an unusual oxidative dimerization can occur . This reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds . Neither the pyridine nitrogen nor sulfur atoms are involved in the oxidation .
Two possible mechanistic pathways have been suggested for this oxidative dimerization :
Comparison with Similar Compounds
Structural Comparison
The core structure of thieno[2,3-b]pyridine-2-carboxamide is conserved across analogs, with variations in the N-aryl substituent and methyl/chloro groups significantly influencing pharmacological properties. Key structural analogs include:
Key Observations :
- Chlorinated or fluorinated aryl groups (e.g., 4-chlorophenyl) enhance antiplasmodial activity but reduce solubility .
- Methoxy or benzodioxole substituents improve receptor binding affinity (e.g., GABAB modulation) .
- Discontinued compounds (e.g., 5-chloro-2-methoxyphenyl analog) highlight stability challenges in certain derivatives .
Example Protocol (KuSaSch100) :
Starting Material : 4-Phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (16b).
Reaction : Treated with 2-chloro-N-(4-chlorophenyl)acetamide in DMF/KOH, followed by ice-water quenching.
Purification : Column chromatography yields the product (47% yield) .
Modifications :
- Benzoylation: For receptor-targeted analogs (e.g., ), 3-amino intermediates react with benzoyl chloride in tetrahydrofuran/triethylamine (54% yield) .
- Antioxidant Derivatives : Thiol-containing intermediates (e.g., ) are synthesized via nucleophilic substitution with antipyrinylthiazoles .
Spectroscopic and Analytical Data
Key Characterization Methods :
NMR Spectroscopy :
- KuSaSch101: $ ^1H $ NMR (DMSO-d6) δ 2.50 (s, 3H, CH3), 7.12 (d, J = 8.8 Hz, arom.) .
- Muscarinic ligand (): $ ^1H $ NMR δ 7.93 (d, J = 7.4 Hz, arom.), 10.29 (s, NH) .
Mass Spectrometry: KuSaSch100: [M+H]⁺ calcd. 430.10, found 430.15 . Benzo[d][1,3]dioxole analog: [M+H]⁺ calcd.
HPLC : Purity >95% for most derivatives (e.g., ).
Contradictions :
- Chlorinated derivatives (e.g., KuSaSch100) show high antiplasmodial activity but poor aqueous solubility , whereas methoxy-substituted analogs (e.g., ) exhibit better CNS bioavailability but lower antiparasitic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using sodium ethoxide in ethanol under reflux conditions. For example, a similar thienopyridine derivative was prepared by suspending intermediates in sodium ethoxide solution, heating under reflux, and recrystallizing from ethanol-dioxane mixtures (yield: 89%) . Multi-step routes involving heterocyclic intermediates (e.g., thioxo-tetrahydrocyclopenta[b]pyridine derivatives) have also been employed, with reactions typically conducted in DMF using potassium hydroxide as a base .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous thienopyridine carboxamides, which revealed planar fused-ring systems and hydrogen-bonding networks . Complementary techniques include H/C NMR (to verify substituent positions and carboxamide linkages) and IR spectroscopy (to confirm amino and carbonyl groups) .
Q. What biological activities have been reported for this class of thienopyridine carboxamides?
- Methodological Answer : Thienopyridine derivatives exhibit antiplasmodial activity, with IC values reported in the low micromolar range against Plasmodium falciparum strains. For example, analogs like KuSaSch100 showed 47% yield and confirmed bioactivity via standardized parasite viability assays . Anti-inflammatory and antimicrobial activities are also documented for structurally related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Optimize reaction time, temperature, and catalyst loading. For instance, continuous flow reactors and automated synthesis platforms enhance reproducibility for scaled-up production . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol-dioxane) improves purity, as evidenced by HPLC analysis (>98%) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., parasite strain differences, incubation times). Validate results using orthogonal assays (e.g., lactate dehydrogenase vs. SYBR Green assays for antiplasmodial activity) and ensure compound purity via DSC (melting point analysis) and HPLC (>95% purity thresholds) .
Q. What analytical challenges exist in assessing the stability and degradation products of this compound?
- Methodological Answer : Thermal stability can be evaluated via differential scanning calorimetry (DSC), with analogs showing stability up to 250°C . Photodegradation studies require controlled UV exposure (e.g., ICH Q1B guidelines) with LC-MS to identify degradation products. Hydrolytic stability should be tested in buffered solutions (pH 1–9) at 37°C .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., 3-chloro-4-methyl vs. 4-fluoro groups) and the thienopyridine core (e.g., dimethyl vs. cyclopenta-fused rings). Evaluate changes using in vitro assays and molecular docking to predict target binding (e.g., plasmodial enzymes) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity), aqueous solubility, and metabolic stability. Molecular dynamics simulations can predict binding affinity to cytochrome P450 enzymes or transporters (e.g., P-glycoprotein). Tools like SwissADME or Schrödinger’s QikProp are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
